Diethyl hexadecylmalonate

Description

The exact mass of the compound Diethyl hexadecylmalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74106. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl hexadecylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl hexadecylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl 2-hexadecylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22(24)26-5-2)23(25)27-6-3/h21H,4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPQDSUFATBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194354 | |

| Record name | Diethyl cetylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41433-81-2 | |

| Record name | 1,3-Diethyl 2-hexadecylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41433-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl cetylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041433812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41433-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl cetylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl hexadecylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL CETYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45CUU13IA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Diethyl Hexadecylmalonate: Synthesis, Properties, and Applications

An in-depth technical guide on the synthesis and properties of diethyl hexadecylmalonate for researchers, scientists, and drug development professionals.

Introduction

Diethyl hexadecylmalonate is a diester derivative of malonic acid, characterized by a sixteen-carbon alkyl chain attached to the α-carbon. As a member of the malonate family, it serves as a crucial C3 synthon in organic synthesis. Its significant lipophilicity, imparted by the long hexadecyl chain, makes it a valuable building block for constructing complex molecules with tailored properties, particularly in fields where lipid solubility is a key design parameter, such as in drug delivery systems and materials science. This guide provides a comprehensive overview of the synthesis, purification, characterization, and physicochemical properties of diethyl hexadecylmalonate, grounded in the principles of malonic ester synthesis.

Part 1: Synthesis of Diethyl Hexadecylmalonate

The synthesis of diethyl hexadecylmalonate is a classic application of the malonic ester synthesis, a robust method for preparing substituted carboxylic acids and other functionalized molecules. The core of the synthesis involves the alkylation of a diethyl malonate enolate with a suitable hexadecyl electrophile.

Principle and Mechanism

The reaction proceeds via a two-step mechanism:

-

Enolate Formation: The α-proton of diethyl malonate is acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base (enolate) through resonance. A moderately strong base, such as sodium ethoxide, is sufficient to quantitatively deprotonate the α-carbon, forming a nucleophilic enolate ion.

-

Nucleophilic Alkylation: The generated enolate acts as a potent nucleophile and attacks an electrophilic hexadecyl source, typically a 1-haloalkane like 1-bromohexadecane. This occurs through a bimolecular nucleophilic substitution (SN2) mechanism, forming a new carbon-carbon bond and yielding the desired diethyl hexadecylmalonate.

The overall reaction is as follows:

CH₂(COOEt)₂ + NaOEt → Na⁺[CH(COOEt)₂]⁻ + EtOH Na⁺[CH(COOEt)₂]⁻ + CH₃(CH₂)₁₄CH₂Br → CH₃(CH₂)₁₅CH(COOEt)₂ + NaBr

Experimental Protocol

This protocol describes a representative procedure for the synthesis of diethyl hexadecylmalonate on a laboratory scale.

Materials and Reagents:

-

Diethyl malonate (C₇H₁₂O₄)

-

1-Bromohexadecane (C₁₆H₃₃Br)

-

Sodium ethoxide (NaOEt) or Sodium metal (Na)

-

Absolute ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Preparation of Sodium Ethoxide (if not using commercial): In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution (or a solution of commercial sodium ethoxide in ethanol), add diethyl malonate dropwise at room temperature with vigorous stirring. The addition is often mildly exothermic. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium diethyl malonate enolate.

-

Alkylation Reaction: Add 1-bromohexadecane to the enolate solution, either neat or dissolved in a small amount of absolute ethanol. Heat the reaction mixture to reflux and maintain it for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials. A precipitate of sodium bromide (NaBr) will form as the reaction proceeds.

-

Workup and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

To the resulting residue, add distilled water to dissolve the NaBr salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash them sequentially with water, saturated aqueous NH₄Cl solution, and finally with brine.

-

-

Drying and Solvent Removal: Dry the combined organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a yellowish oil. It must be purified to remove unreacted starting materials and byproducts. The most common method for a high-boiling point ester like this is vacuum distillation . Alternatively, for smaller scales or higher purity requirements, column chromatography on silica gel can be employed, typically using a hexane/ethyl acetate solvent system as the eluent.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of diethyl hexadecylmalonate.

Part 2: Physicochemical and Spectroscopic Properties

Accurate characterization is essential to confirm the identity and purity of the synthesized diethyl hexadecylmalonate.

Physicochemical Properties

The properties of diethyl hexadecylmalonate are dominated by its long alkyl chain and the ester functional groups.

| Property | Value (Estimated/Typical) |

| Molecular Formula | C₂₃H₄₄O₄ |

| Molecular Weight | 384.60 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | >200 °C at reduced pressure (e.g., ~205-210 °C at 1-2 mmHg) |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone, hexane, chloroform) |

| Density | ~0.90 - 0.95 g/cm³ at 25 °C |

| Refractive Index (n²⁰/D) | ~1.44 - 1.45 |

Note: Exact values can vary based on purity. Boiling point is highly pressure-dependent.

Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~4.2 ppm (quartet, 4H): Methylene protons (-O-CH₂ -CH₃) of the two ethyl ester groups.

-

δ ~3.3 ppm (triplet, 1H): The methine proton on the α-carbon (-CH (COOEt)₂).

-

δ ~1.9 ppm (multiplet, 2H): Methylene protons adjacent to the α-carbon (-CH-CH₂ -(CH₂)₁₃-CH₃).

-

δ ~1.2-1.4 ppm (broad multiplet, 30H): Overlapping signals from the methylene protons of the ethyl groups' methyls (-O-CH₂-CH₃ ) and the majority of the hexadecyl chain's methylene groups.

-

δ ~0.9 ppm (triplet, 3H): Terminal methyl protons of the hexadecyl chain (-CH₂-CH₃ ).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~169 ppm: Carbonyl carbons (C =O) of the ester groups.

-

δ ~61 ppm: Methylene carbons of the ethyl ester groups (-O-CH₂ -CH₃).

-

δ ~52 ppm: The methine carbon at the α-position (-CH (COOEt)₂).

-

δ ~22-32 ppm: A series of signals corresponding to the methylene carbons of the long hexadecyl chain.

-

δ ~14 ppm: Signals for the terminal methyl carbons of the ethyl and hexadecyl groups.

-

-

IR (Infrared) Spectroscopy:

-

~2925 cm⁻¹ and ~2855 cm⁻¹: Strong C-H stretching vibrations from the long alkyl chain.

-

~1735 cm⁻¹: A very strong C=O stretching band, characteristic of the ester functional groups.

-

~1150-1250 cm⁻¹: Strong C-O stretching vibrations of the ester linkage.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) at m/z = 384.6 would be expected, though it may be weak depending on the ionization method. Fragmentation patterns would show characteristic losses of ethoxy groups (-OC₂H₅, 45 Da) and cleavage along the alkyl chain.

-

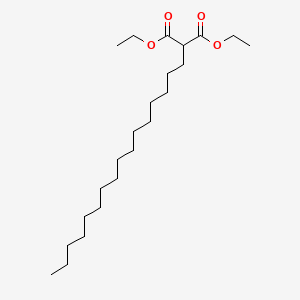

Structural Diagram

Caption: Chemical structure of diethyl hexadecylmalonate.

Part 3: Applications and Further Reactions

Diethyl hexadecylmalonate is not typically an end-product but rather a versatile intermediate. Its bifunctional nature—a long lipophilic tail and a reactive malonic ester headgroup—allows for its use in several areas.

-

Synthesis of Lipophilic Carboxylic Acids: The most common application of malonic esters is their conversion to substituted acetic acids. Hydrolysis of the diester followed by heating leads to decarboxylation, yielding octadecanoic acid (stearic acid) , although more direct routes to this common acid exist. The true utility lies in creating more complex, substituted long-chain acids.

-

Drug Delivery and Formulation: The hexadecyl chain can be incorporated into drug molecules or delivery vehicles (e.g., lipids, polymers) to enhance their lipophilicity. This can improve membrane permeability, alter pharmacokinetic profiles, or facilitate formulation in lipid-based systems like liposomes or solid lipid nanoparticles.

-

Synthesis of Barbiturates and Other Heterocycles: Malonic esters are classical precursors for the synthesis of barbiturates through condensation with urea or thiourea. Using diethyl hexadecylmalonate would produce a barbiturate with a long C16 chain, leading to a highly lipophilic derivative with potential sedative or hypnotic properties.

-

Materials Science: The long alkyl chain can be used to introduce self-assembly properties or modify the surface characteristics of polymers and other materials, imparting hydrophobicity.

References

-

Organic Chemistry, 9th Edition. McMurry, J. Cengage Learning. (A standard textbook covering the principles of malonic ester synthesis). URL: [Link]

-

Malonic Ester Synthesis. Organic Chemistry LibreTexts. (A detailed online resource explaining the mechanism and application of the synthesis). URL: [Link]

-

Di-tert-butyl malonate. Organic Syntheses. (Provides a representative, reliable protocol for the alkylation of a malonate ester, showcasing the general procedure). URL: [Link]

-

Distillation. Organic Chemistry LibreTexts. (Explains the theory and application of different distillation techniques, including vacuum distillation for high-boiling point compounds). URL: [Link]

-

Lipophilicity in Drug Design. Prieto-Martínez, F. D., et al. Expert Opinion on Drug Discovery. (A review article discussing the critical role of lipophilicity, a property imparted by structures like the hexadecyl chain, in drug development). URL: [Link]

An In-depth Technical Guide to Diethyl Hexadecylmalonate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of diethyl hexadecylmalonate, a long-chain aliphatic diester of significant interest in synthetic chemistry and materials science. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, established synthetic routes, characteristic reactivity, and potential applications of this versatile molecule, grounding all claims in authoritative references.

Molecular Profile and Physicochemical Properties

Diethyl hexadecylmalonate (CAS No: 41433-81-2) is a diester characterized by a C16 alkyl chain attached to the alpha-carbon of diethyl malonate.[1] This structure, featuring a polar diester headgroup and a long, nonpolar hydrocarbon tail, imparts an amphiphilic nature to the molecule, making it a valuable building block for more complex structures.[2]

Its identity is confirmed by its molecular formula, C23H44O4, and a molecular weight of 384.6 g/mol .[1][3] Key synonyms include diethyl cetylmalonate and 1,3-diethyl 2-hexadecylpropanedioate.[1][3]

Key Physical and Chemical Data

A summary of the critical physicochemical properties of diethyl hexadecylmalonate is presented below. These values are essential for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 41433-81-2 | [1] |

| Molecular Formula | C23H44O4 | [1][3] |

| Molecular Weight | 384.6 g/mol | [1][3] |

| IUPAC Name | diethyl 2-hexadecylpropanedioate | [1] |

| Melting Point | 22 °C | [3] |

| Boiling Point | 238-240 °C (at 14 Torr) | [3] |

| Polar Surface Area | 52.6 Ų | [3] |

| Predicted XlogP | 9.4 | [4] |

Note: Solubility data is not extensively published, but its structure suggests high solubility in nonpolar organic solvents like ethers and hydrocarbons, and low solubility in water, consistent with related long-chain esters.

Synthesis and Purification

The primary and most established route for synthesizing diethyl hexadecylmalonate is the malonic ester synthesis . This classic method involves the nucleophilic substitution of an alkyl halide by the enolate of diethyl malonate.[5] The choice of a strong, non-nucleophilic base and an appropriate solvent system is critical for achieving high yields and minimizing side reactions.

Logical Workflow for Synthesis

The synthesis follows a logical two-step process: enolate formation followed by alkylation. The workflow is designed to ensure complete deprotonation before introducing the alkylating agent to prevent side reactions.

Caption: Key chemical transformations of diethyl hexadecylmalonate.

Hydrolysis and Decarboxylation

One of the most synthetically useful transformations of substituted malonic esters is their hydrolysis followed by decarboxylation. 1. Saponification: Treatment with a strong base, such as sodium or potassium hydroxide, followed by acidification, hydrolyzes both ester groups to yield hexadecylmalonic acid. 2. Decarboxylation: Upon heating, the resulting β-dicarboxylic acid readily loses one molecule of carbon dioxide to produce octadecanoic acid (stearic acid). [5]It is important to note that hydrolysis of sterically hindered or electron-deficient malonates can be challenging, sometimes requiring harsh conditions that may lead to simultaneous decarboxylation. [6][7]

Reduction

The ester functionalities can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts diethyl hexadecylmalonate into 2-hexadecylpropane-1,3-diol, a long-chain diol that can serve as a monomer for polyesters or as a precursor for other specialized molecules.

Applications in Research and Drug Development

The unique amphiphilic structure of diethyl hexadecylmalonate makes it a compound of interest for applications where lipophilicity is a key design parameter, particularly in drug delivery and materials science.

-

Precursor for Bioactive Molecules: As an intermediate, it can be used to synthesize complex carboxylic acids or other functionalized molecules where a long alkyl chain is required to enhance membrane permeability or interaction with hydrophobic biological targets.

-

Lipid-Based Drug Delivery Systems: The long C16 chain makes it structurally analogous to fatty acids, which are the building blocks of lipids used in drug delivery. [8]Long-chain hydrophobic molecules are critical components in the formation of lipid nanoparticles (LNPs), solid lipid nanoparticles (SLNs), and nanoemulsions, which serve to encapsulate and improve the bioavailability of poorly water-soluble drugs. [9]The length of the alkyl chain can be used to modulate the release characteristics of drugs from such delivery systems. [10]* Monomer for Specialty Polymers: The diol derivative (2-hexadecylpropane-1,3-diol) can be used in polycondensation reactions to create polyesters with long aliphatic side chains. [2]These polymers are investigated for use in long-acting drug delivery systems, where the polymer matrix biodegrades over time to release an encapsulated therapeutic agent. [11]

Safety and Handling

A specific Safety Data Sheet (SDS) for diethyl hexadecylmalonate should always be consulted prior to handling. However, based on data for analogous malonic esters, general precautions should be observed. [12][13]* Irritation: May cause skin and eye irritation.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents, acids, and bases.

References

-

National Institute of Standards and Technology (NIST). Diethyl hexadecylmalonate. In: NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96432, Diethyl hexadecylmalonate. [Link]

-

Abd-El-Aziz, A. S., et al. (1992). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene. Organometallics, 11(9), 3093-3101. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79385, Diethyl hexylmalonate. [Link]

-

Sciencemadness.org Forum Discussion. Synthesis of diethyl diethylmalonate. [Link]

-

Molecules Editorial Office (2001). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 6(1), M213. [Link]

-

Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]

-

Hunt, I. Ch21: Malonic esters. University of Calgary. [Link]

- Google Patents.

-

Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]

-

Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]

-

Gurny, R., et al. (2025). Long‐Lasting Cross‐Linked PLGA‐Inspired Nanoparticles from One‐Pot Nanopolymerization of Precisely Sequenced Short Oligolactoglycolic Acid Dimethacrylates. Macromolecular Rapid Communications. [Link]

-

Chemistry LibreTexts. 21.11: Decarboxylation Reactions. [Link]

-

MATEC Web of Conferences. Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. [Link]

-

MDPI. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. [Link]

-

Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

-

National Institutes of Health (NIH). Polymer Delivery Systems for Long-Acting Antiretroviral Drugs. [Link]

-

PubChemLite. Diethyl hexadecylmalonate (C23H44O4). [Link]

Sources

- 1. Diethyl hexadecylmalonate | C23H44O4 | CID 96432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl hexadecylmalonate | 41433-81-2 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - Diethyl hexadecylmalonate (C23H44O4) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. d-nb.info [d-nb.info]

- 7. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. matec-conferences.org [matec-conferences.org]

- 11. Polymer Delivery Systems for Long-Acting Antiretroviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

Diethyl hexadecylmalonate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of Diethyl hexadecylmalonate, a dialkyl malonate with significant potential in organic synthesis and pharmaceutical development. We will explore its core chemical and physical properties, established synthesis protocols, and key applications. This document is intended to serve as a comprehensive resource, offering both foundational knowledge and practical insights for professionals in the field.

Core Compound Identification

At its foundation, understanding a chemical entity begins with its unique identifiers and molecular structure.

Chemical Abstract Service (CAS) Number

The universally recognized identifier for Diethyl hexadecylmalonate is:

Molecular Structure and Formula

The molecular structure of Diethyl hexadecylmalonate is characterized by a long, 16-carbon alkyl chain (hexadecyl group) attached to the central carbon of a diethyl malonate backbone.

-

IUPAC Name: diethyl 2-hexadecylpropanedioate[3]

-

Synonyms: Diethyl cetylmalonate, 1,3-Diethyl 2-hexadecylpropanedioate, Propanedioic acid, 2-hexadecyl-, 1,3-diethyl ester[2]

Caption: 2D representation of Diethyl hexadecylmalonate.

Physicochemical Properties

A summary of the key physical and chemical properties of Diethyl hexadecylmalonate is crucial for its handling, application, and analysis.

| Property | Value | Source |

| Molecular Weight | 384.6 g/mol | [2][3] |

| Exact Mass | 384.32395988 Da | [3] |

| Melting Point | 22 °C | [2] |

| Boiling Point | 238-240 °C at 14 Torr | [2] |

| Polar Surface Area (PSA) | 52.6 Ų | [2] |

Synthesis and Manufacturing

The primary and most established method for synthesizing Diethyl hexadecylmalonate is through the malonic ester synthesis . This classic organic reaction provides a reliable pathway for the alkylation of diethyl malonate.

Underlying Principle: Malonic Ester Synthesis

The reactivity of diethyl malonate is centered around the methylene group (-CH₂-) positioned between two electron-withdrawing carbonyl groups. This unique positioning makes the protons on the methylene carbon unusually acidic (pKa ≈ 13), allowing for easy deprotonation by a suitable base to form a stabilized enolate. This enolate then acts as a potent nucleophile.

Generalized Synthesis Workflow

The synthesis can be broken down into two primary stages: enolate formation and nucleophilic substitution.

Caption: Generalized workflow for the malonic ester synthesis of Diethyl hexadecylmalonate.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or Sodium metal

-

Absolute ethanol

-

1-Bromohexadecane (Hexadecyl bromide)

-

Toluene or other suitable aprotic solvent

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: If using sodium metal, it is dissolved carefully in absolute ethanol to generate sodium ethoxide in situ. If using commercial sodium ethoxide, it is dissolved in absolute ethanol.

-

Enolate Formation: Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for a period to ensure complete formation of the enolate.

-

Alkylation: 1-Bromohexadecane, dissolved in a suitable solvent like toluene, is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained for several hours to drive the reaction to completion.

-

Workup and Purification:

-

The reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated.

-

The crude product is then purified, typically by vacuum distillation.

-

Applications in Research and Development

While Diethyl hexadecylmalonate itself is not typically an active pharmaceutical ingredient (API), its structural motif makes it a valuable intermediate in the synthesis of more complex molecules.

Precursor for Bioactive Molecules

The malonic ester synthesis pathway is a cornerstone of organic chemistry, used to create a variety of substituted carboxylic acids after hydrolysis and decarboxylation of the alkylated malonate. By introducing the long C16 chain, Diethyl hexadecylmalonate serves as a precursor for synthesizing:

-

Specialty Fatty Acids: For research into lipid metabolism and signaling.

-

Complex Lipids: As a building block for creating novel phospholipids or glycolipids for membrane studies or drug delivery systems.

-

Pharmaceutical Intermediates: The long alkyl chain can impart lipophilicity to a target molecule, which is a critical parameter in drug design for controlling absorption, distribution, metabolism, and excretion (ADME) properties.

Use in Material Science

The long aliphatic chain of Diethyl hexadecylmalonate makes it a candidate for applications in polymer and material science, such as:

-

Plasticizers: Although less common than phthalates, long-chain dialkyl esters can be investigated as potential plasticizers.

-

Lubricants and Surfactants: The ester functionality combined with the long hydrocarbon tail provides amphiphilic properties that are desirable in the formulation of specialty lubricants and surfactants.

Safety and Handling

Proper handling of Diethyl hexadecylmalonate and its precursors is essential in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile solvents or reagents.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition or vigorous reactions.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][6][7]

Conclusion

Diethyl hexadecylmalonate is a versatile chemical intermediate whose utility is rooted in the fundamental principles of the malonic ester synthesis. For researchers in drug discovery and material science, it offers a reliable starting point for introducing a long, lipophilic alkyl chain into a variety of molecular scaffolds. A thorough understanding of its properties, synthesis, and handling is key to leveraging its full potential in innovative research and development projects.

References

-

National Center for Biotechnology Information. Diethyl hexadecylmalonate | C23H44O4 | CID 96432 - PubChem. [Link]

-

PubChemLite. Diethyl hexadecylmalonate (C23H44O4). [Link]

Sources

- 1. Diethyl hexadecylmalonate | 41433-81-2 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Diethyl hexadecylmalonate | C23H44O4 | CID 96432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Diethyl hexadecylmalonate (C23H44O4) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

Spectroscopic Profile of Diethyl Hexadecylmalonate: A Technical Guide for Researchers

Introduction

Diethyl hexadecylmalonate (CAS No: 41433-81-2), also known as diethyl cetylmalonate, is a long-chain diester of significant interest in organic synthesis, particularly for the introduction of a C16 alkyl chain in the creation of complex molecules and polymers.[1] Its structure, featuring a lengthy hydrophobic alkyl chain coupled with a reactive malonic ester functional group, makes it a versatile building block. Accurate and comprehensive characterization of this compound is paramount for its effective use in research and development.

This technical guide provides an in-depth analysis of the key spectroscopic data for diethyl hexadecylmalonate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with related malonic esters, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecular structure of diethyl hexadecylmalonate is fundamental to interpreting its spectroscopic data. The molecule consists of a central methine carbon atom substituted with a hexadecyl chain and two ethoxycarbonyl groups.

Caption: Molecular Structure of Diethyl Hexadecylmalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For diethyl hexadecylmalonate, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.

¹H NMR Spectroscopy

The proton NMR spectrum of diethyl hexadecylmalonate is characterized by signals corresponding to the ethyl ester groups and the long hexadecyl chain. The data is typically acquired on a 300 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃).[2]

Table 1: Predicted ¹H NMR Data for Diethyl Hexadecylmalonate in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.19 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~3.32 | Triplet | 1H | α-CH |

| ~1.90 | Multiplet | 2H | -CH₂- (adjacent to α-CH) |

| ~1.26 | Multiplet | 28H | -(CH₂ )₁₄- (hexadecyl chain) |

| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |

| ~0.88 | Triplet | 3H | -CH₃ (terminal methyl of hexadecyl) |

Rationale for Assignments:

-

The quartet at approximately 4.19 ppm is characteristic of the methylene protons of the ethyl ester, split by the adjacent methyl protons.

-

The triplet at around 3.32 ppm corresponds to the single proton on the alpha-carbon, which is coupled to the two protons on the adjacent carbon of the hexadecyl chain.

-

The large multiplet signal around 1.26 ppm represents the numerous methylene groups of the long alkyl chain, which overlap to form a broad signal.

-

The triplets at ~1.25 ppm and ~0.88 ppm are assigned to the terminal methyl groups of the ethyl esters and the hexadecyl chain, respectively.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for Diethyl Hexadecylmalonate in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~169.0 | C =O (ester) |

| ~61.5 | -O-CH₂ -CH₃ |

| ~52.0 | α-CH |

| ~31.9 | -CH₂ - (terminal methylene of hexadecyl) |

| ~29.7 | -(CH₂ )n- (bulk methylene of hexadecyl) |

| ~29.4 | -CH₂ - |

| ~29.1 | -CH₂ - |

| ~27.2 | -CH₂ - (adjacent to α-CH) |

| ~22.7 | -CH₂ -CH₃ (hexadecyl) |

| ~14.1 | -O-CH₂-CH₃ |

| ~14.0 | -CH₃ (terminal methyl of hexadecyl) |

Rationale for Assignments:

-

The carbonyl carbons of the ester groups are expected to resonate at the most downfield position, around 169.0 ppm.

-

The carbon of the O-CH₂ group in the ethyl ester appears around 61.5 ppm.

-

The alpha-methine carbon is expected around 52.0 ppm.

-

The numerous methylene carbons of the hexadecyl chain give rise to a cluster of signals in the 22-32 ppm range. Differentiating each individual methylene carbon in such a long chain is typically not feasible without specialized 2D NMR techniques.

-

The terminal methyl carbons of the ethyl and hexadecyl groups are found at the most upfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of diethyl hexadecylmalonate is dominated by absorptions corresponding to the ester functional groups and the long aliphatic chain. The spectrum is typically acquired using a KBr wafer technique.[2]

Table 3: Key IR Absorption Bands for Diethyl Hexadecylmalonate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (aliphatic CH₂) |

| ~2855 | Strong | C-H stretch (aliphatic CH₃) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1250-1150 | Strong | C-O stretch (ester) |

Rationale for Assignments:

-

The strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the long alkyl chain and the ethyl groups.

-

The very strong absorption around 1735 cm⁻¹ is a hallmark of the carbonyl (C=O) stretching vibration of the ester functional groups.

-

The absorptions in the fingerprint region (below 1500 cm⁻¹) correspond to various C-H bending and C-O stretching vibrations, which are characteristic of the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For diethyl hexadecylmalonate, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[2]

Table 4: Predicted Key Mass Fragments for Diethyl Hexadecylmalonate

| m/z | Proposed Fragment |

| 384 | [M]⁺ (Molecular Ion) |

| 339 | [M - OCH₂CH₃]⁺ |

| 311 | [M - COOCH₂CH₃]⁺ |

| 160 | [CH(COOCH₂CH₃)₂]⁺ |

| 159 | [C(COOCH₂CH₃)₂]⁺ |

Rationale for Fragmentation:

-

The molecular ion peak [M]⁺ at m/z 384 corresponds to the molecular weight of diethyl hexadecylmalonate (C₂₃H₄₄O₄).

-

A common fragmentation pathway for esters is the loss of the alkoxy group (-OCH₂CH₃), resulting in a fragment at m/z 339.

-

Loss of the entire ethoxycarbonyl group (-COOCH₂CH₃) would lead to a fragment at m/z 311.

-

Cleavage of the bond between the alpha-carbon and the hexadecyl chain is also a likely fragmentation pathway. This would result in fragments corresponding to the diethyl malonate moiety, such as m/z 160 and 159. The fragmentation of 2-substituted diethyl malonate derivatives often involves the loss of the diethyl malonate moiety.[3]

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The data presented in this guide are based on standard analytical techniques. The following provides an overview of the methodologies typically employed for the spectroscopic analysis of diethyl hexadecylmalonate.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of diethyl hexadecylmalonate in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Mix a small amount of diethyl hexadecylmalonate (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of diethyl hexadecylmalonate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Separation: Use a suitable capillary column (e.g., a non-polar column) to separate the compound from any impurities.

-

Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-500.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive fingerprint for the characterization of diethyl hexadecylmalonate. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of its structure and purity. Researchers and scientists can leverage this information as a reliable reference for their work in organic synthesis, materials science, and drug development. For definitive analysis, it is always recommended to compare experimentally obtained spectra with reference data from reputable sources.[2]

References

-

PubChem. Diethyl hexadecylmalonate. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). [Link]

- Gavrilov, K. N., et al. (2019). Oxalamide-Based Bisdiamidophosphites: Synthesis, Coordination, and Application in Asymmetric Metallocatalysis. Dalton Transactions, 48(33), 12535-12547.

-

MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029573). [Link]

-

PubChem. Diethyl methylmalonate. National Center for Biotechnology Information. [Link]

-

NIST. Diethyl diethylmalonate. National Institute of Standards and Technology. [Link]

-

CAS Common Chemistry. 1,3-Diethyl 2-hexadecylpropanedioate. [Link]

-

NIST. Diethyl malonate. National Institute of Standards and Technology. [Link]

-

mzCloud. Diethyl malonate. [Link]

-

NIST. Diethyl diethylmalonate. National Institute of Standards and Technology. [Link]

-

NIST. Diethyl diethylmalonate. National Institute of Standards and Technology. [Link]

-

SpectraBase. Diethyl (E)-(4'-hexenylimino)malonate. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PubChem. Diethyl (2,2-diethoxyethyl)phosphonate. National Center for Biotechnology Information. [Link]

-

NIST. Diethyl adipate. National Institute of Standards and Technology. [Link]

Sources

An In-depth Technical Guide to the Solubility of Diethyl Hexadecylmalonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and materials science, the precise understanding of a compound's physicochemical properties is paramount to its successful application. Diethyl hexadecylmalonate, a long-chain malonic ester, presents a unique profile that makes it a compound of interest in various formulation and synthesis endeavors. This guide offers a comprehensive exploration of its solubility characteristics in a range of common organic solvents. As a Senior Application Scientist, the following discourse is built upon a foundation of established chemical principles and practical laboratory insights, aiming to provide a robust resource for professionals in the field.

Unveiling Diethyl Hexadecylmalonate: A Molecular Profile

To comprehend the solubility of diethyl hexadecylmalonate, we must first dissect its molecular architecture.

Chemical Structure and Properties:

-

IUPAC Name: diethyl 2-hexadecylpropanedioate[1]

-

Synonyms: Diethyl cetylmalonate, Hexadecylmalonic acid diethyl ester[1]

-

Molecular Formula: C₂₃H₄₄O₄[1]

-

Melting Point: 22 °C[2]

-

Boiling Point: 238-240 °C at 14 Torr[2]

The molecule is characterized by a long, nonpolar hexadecyl (C16) alkyl chain, which dominates its physical properties. This substantial hydrocarbon tail renders the molecule largely lipophilic. The presence of two ester functional groups introduces a degree of polarity, with the carbonyl oxygens capable of acting as hydrogen bond acceptors. However, the molecule lacks hydrogen bond donors.[3][4] This duality in its structure—a large nonpolar region coupled with a moderately polar headgroup—is the cornerstone of its solubility behavior.

The Science of Solubility: Theoretical Underpinnings

The venerable principle of "like dissolves like" serves as our primary guide in predicting solubility.[5] This adage is rooted in the thermodynamics of mixing, where the enthalpy and entropy changes upon dissolution determine the extent to which a solute will dissolve in a solvent.

For diethyl hexadecylmalonate, the key intermolecular forces at play are:

-

Van der Waals Forces (London Dispersion Forces): These are the predominant forces due to the long alkyl chain and are strongest in nonpolar solvents.

-

Dipole-Dipole Interactions: The ester groups introduce a permanent dipole, allowing for interactions with other polar molecules.

The solubility of esters generally decreases with increasing carbon chain length due to the growing dominance of the nonpolar hydrocarbon portion.[3][6]

A Visual Representation of Solubility Principles:

Caption: Intermolecular forces governing the solubility of diethyl hexadecylmalonate.

Solubility Profile of Diethyl Hexadecylmalonate: An Evaluated Guide

| Solvent Class | Solvent Example | Polarity Index (P')[7] | Predicted Solubility | Rationale |

| Nonpolar | Hexane | 0.1 | High | Strong van der Waals interactions between the hexadecyl chain and the solvent overcome the solute-solute interactions. |

| Toluene | 2.4 | High | Similar to hexane, with the aromatic ring providing favorable interactions. | |

| Polar Aprotic | Acetone | 5.1 | Moderate to High | The solvent's polarity can interact with the ester groups, while its alkyl portion interacts with the hydrocarbon chain. |

| Tetrahydrofuran (THF) | 4.0 | Moderate to High | THF is a good solvent for many organic compounds due to its ability to solvate both polar and nonpolar moieties. | |

| Dichloromethane (DCM) | 3.1 | High | An excellent solvent for a wide range of organic compounds, capable of solvating both the nonpolar chain and the polar ester groups. | |

| Ethyl Acetate | 4.4 | Moderate | As an ester itself, it shares structural similarities, but the overall polarity balance may limit very high solubility. | |

| Polar Protic | Ethanol | Not Listed, but polar | Low to Moderate | The solvent's hydrogen bonding network is disrupted by the large nonpolar tail of the solute. Some solubility is expected due to interactions with the ester groups. |

| Methanol | 5.1 | Low | More polar than ethanol, leading to a stronger hydrogen bonding network that is more difficult for the nonpolar solute to penetrate. | |

| Water | 10.2 | Very Low/Insoluble | The hydrophobic effect of the long alkyl chain dominates, making it energetically unfavorable to dissolve in the highly polar, hydrogen-bonded water structure.[3][6] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of diethyl hexadecylmalonate.

Objective: To quantitatively determine the solubility of diethyl hexadecylmalonate in a given organic solvent at a specified temperature.

Materials:

-

Diethyl hexadecylmalonate (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of diethyl hexadecylmalonate to a series of vials.

-

Accurately pipette a known volume of the selected solvent into each vial.[8]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

-

Accurately dilute the aliquot with a known volume of a suitable solvent (one in which the compound is freely soluble) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of calibration standards of diethyl hexadecylmalonate of known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of diethyl hexadecylmalonate in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Workflow for Experimental Solubility Determination:

Caption: A stepwise workflow for the experimental determination of solubility.

Discussion and Practical Implications

The solubility profile of diethyl hexadecylmalonate is a direct consequence of its amphiphilic nature, albeit heavily skewed towards lipophilicity. Its high solubility in nonpolar and moderately polar aprotic solvents makes it well-suited for applications where it needs to be dissolved in organic media. For instance, in drug delivery systems, it could be incorporated into lipid-based formulations or oily vehicles.

The low solubility in polar protic solvents, particularly water, is a critical consideration. This property is advantageous in applications requiring resistance to aqueous environments. However, for formulations intended for aqueous delivery, strategies such as emulsification or the use of co-solvents would be necessary.

In the context of organic synthesis, the choice of solvent for reactions involving diethyl hexadecylmalonate will significantly impact reaction rates and yields. Solvents that provide good solubility for all reactants are generally preferred.

Conclusion

This technical guide provides a comprehensive overview of the solubility of diethyl hexadecylmalonate in common organic solvents. By integrating theoretical principles with a predictive solubility profile and a detailed experimental protocol, this document serves as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of the solubility characteristics of this long-chain ester is essential for its effective utilization in various scientific and industrial applications.

References

- How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (n.d.).

-

PubChem. (n.d.). Diethyl hexadecylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department website.

-

Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy Diethyl hexadecylmalonate Industrial Grade.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Solubility of Organic Compounds. (2023, August 31). Retrieved from a university chemistry department website.

-

PubChem. (n.d.). Diethyl hexylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

- Yu, X., et al. (2018). Experiment and modelling on solubility of malonic acid in different solvents.

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

- Yu, X., et al. (2018, September 1). Experimental Assessment and Modeling of the Solubility of Malonic Acid in Different Solvents. Request PDF.

-

Journal of Chemical & Engineering Data. (n.d.). Solubilities of some normal saturated and unsaturated long-chain fatty acid methyl esters in acetone, n-hexane, toluene, and 1,2-dichloroethane. Retrieved from [Link]

- Research Journal of Pharmacy and Technology. (n.d.).

-

PubChem. (n.d.). Diethyl Malonate. National Center for Biotechnology Information. Retrieved from [Link]

- YouTube. (2021, August 29).

-

PubChemLite. (n.d.). Diethyl hexadecylmalonate (C23H44O4). Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

- ResearchGate. (n.d.).

- Burdick & Jackson. (n.d.). Polarity Index.

- Polarity of Solvents. (n.d.).

-

Reichardt, C. (n.d.). Solvents and Solvent Effects in Organic Chemistry. Wiley Online Library. Retrieved from [Link]

- Google Patents. (n.d.).

- Organic Syntheses. (n.d.).

- Wikipedia. (n.d.). Malonic acid.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).

Sources

- 1. Diethyl hexadecylmalonate | C23H44O4 | CID 96432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. nagwa.com [nagwa.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.ws [chem.ws]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Polarity Index [macro.lsu.edu]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Malonic Ester Synthesis with Long-Chain Alkyl Halides

This guide provides a comprehensive technical overview of the malonic ester synthesis, with a specific focus on its application, challenges, and optimization when using long-chain alkyl halides. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile synthetic method for the preparation of long-chain carboxylic acids.

Foundational Principles of the Malonic Ester Synthesis

The malonic ester synthesis is a robust and time-honored method for the conversion of alkyl halides into carboxylic acids with a two-carbon homologation.[1] The core of this synthesis relies on the exceptional acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups.[2] This acidity allows for easy deprotonation by a moderately strong base to form a resonance-stabilized enolate.[3] This nucleophilic enolate can then undergo a substitution reaction with an alkyl halide.[4]

The overall transformation can be dissected into four key stages, which can often be performed sequentially in a single reaction vessel:[4]

-

Enolate Formation: Deprotonation of the malonic ester at the α-carbon using a suitable base.[5]

-

Alkylation: Nucleophilic attack of the enolate on an alkyl halide via an SN2 mechanism.[5]

-

Saponification: Hydrolysis of the ester groups to form a dicarboxylic acid.[5]

-

Decarboxylation: Thermal decomposition of the substituted malonic acid to yield the final carboxylic acid product and carbon dioxide.[5]

The Unique Challenges of Long-Chain Alkyl Halides in Malonic Ester Synthesis

While the malonic ester synthesis is highly effective for short-chain and activated alkyl halides, the use of long-chain alkyl halides (typically C8 and longer) introduces a set of distinct challenges that can significantly impact reaction efficiency and yield.

-

Reduced Reactivity: Long-chain primary alkyl halides are generally less reactive in SN2 reactions compared to their shorter-chain counterparts. This is attributed to increased steric hindrance from the bulky alkyl chain, which can impede the backside attack of the malonic ester enolate.

-

Solubility Issues: A significant practical hurdle is the disparate solubility of the reactants. Long-chain alkyl halides are nonpolar and lipophilic, exhibiting poor solubility in the polar protic solvents (like ethanol) traditionally used for malonic ester synthesis. Conversely, the ionic sodium enolate of diethyl malonate is poorly soluble in nonpolar organic solvents. This phase incompatibility leads to a slow reaction rate and diminished yields.

-

Side Reactions: The forcing conditions (e.g., prolonged heating) often required to drive the reaction to completion with less reactive long-chain halides can promote side reactions. The most common of these is dialkylation , where the mono-alkylated product, which still possesses an acidic proton, is deprotonated and reacts with a second molecule of the alkyl halide.[6] Another potential side reaction is E2 elimination of the alkyl halide, particularly if the base is sterically hindered or if secondary long-chain halides are used.[2]

Strategic Approaches to Overcoming the Challenges

To address the aforementioned challenges, several strategic modifications to the traditional malonic ester synthesis protocol are necessary.

Choice of Base and Solvent System

The selection of the base and solvent is critical for a successful synthesis with long-chain alkyl halides.

-

Sodium Ethoxide (NaOEt) in Ethanol: This is the classic base/solvent system.[4] While cost-effective, it is often suboptimal for long-chain substrates due to the solubility mismatch. The reaction will be heterogeneous and may require extended reflux times. To mitigate transesterification, the alcohol used as a solvent should match the ester group of the malonate (e.g., ethanol for diethyl malonate).[6]

-

Sodium Hydride (NaH) in Aprotic Polar Solvents: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the malonic ester.[7] This avoids the equilibrium present with sodium ethoxide and can lead to higher yields.[8] It is typically used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can better solvate the sodium enolate.[7] However, NaH is a hazardous reagent that requires careful handling under an inert atmosphere.[6] Furthermore, the use of NaH in DMF can sometimes lead to side reactions with the solvent itself.[6]

Phase-Transfer Catalysis (PTC): A Superior Approach for Biphasic Systems

Phase-transfer catalysis is a powerful technique for overcoming the solubility issues inherent in reacting a lipophilic long-chain alkyl halide with an ionic nucleophile.[9] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a phosphonium salt, facilitates the transfer of the malonate enolate from the aqueous or solid phase into the organic phase where the alkyl halide resides.[10] This allows the reaction to proceed at a much faster rate and under milder conditions.[9]

The use of a solid base like potassium carbonate in conjunction with a phase-transfer catalyst in a nonpolar solvent like toluene or DMF is a highly effective system for the alkylation of malonic esters with long-chain halides.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of long-chain carboxylic acids via malonic ester synthesis.

Traditional Protocol: Sodium Ethoxide in Ethanol

This protocol is a baseline method and may require optimization for specific long-chain alkyl halides.

Objective: To synthesize a long-chain mono-alkylated diethyl malonate.

Materials:

-

Diethyl malonate (1.0 eq)

-

Sodium metal (1.0 eq)

-

Long-chain primary alkyl bromide (e.g., 1-bromododecane) (1.0 eq)

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), add freshly cut sodium metal in small portions to absolute ethanol in a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Stir until all the sodium has reacted.

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.

-

Alkylation: Add the long-chain alkyl bromide dropwise to the stirred solution. Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed (this may take several hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add a saturated aqueous solution of ammonium chloride to the residue and extract the product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Optimized Protocol: Phase-Transfer Catalysis

This protocol is highly recommended for reactions involving long-chain alkyl halides.

Objective: To synthesize a long-chain mono-alkylated diethyl malonate using phase-transfer catalysis.

Materials:

-

Diethyl malonate (1.0 eq)

-

Long-chain primary alkyl bromide (e.g., 1-bromododecane) (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.1 eq)

-

Anhydrous Dimethylformamide (DMF) or Toluene

-

Diethyl ether

-

1 M HCl

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diethyl malonate, the long-chain alkyl bromide, finely powdered potassium carbonate, and tetrabutylammonium bromide.

-

Solvent Addition: Add anhydrous DMF or toluene to the flask.

-

Alkylation: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 3-6 hours.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with diethyl ether. Combine the filtrates and wash with 1 M HCl, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Saponification and Decarboxylation Protocol

This protocol is applicable to the long-chain mono-alkylated diethyl malonate obtained from either of the preceding protocols.

Objective: To convert the long-chain mono-alkylated diethyl malonate to the corresponding carboxylic acid.

Materials:

-

Long-chain mono-alkylated diethyl malonate (1.0 eq)

-

Potassium hydroxide (KOH) (3.0 eq)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

-

Saponification: Dissolve the long-chain mono-alkylated diethyl malonate in ethanol in a round-bottom flask. Add a solution of potassium hydroxide in water. Heat the mixture to reflux for 3-4 hours, or until the hydrolysis is complete (indicated by the disappearance of the ester spot on TLC).

-

Acidification and Decarboxylation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to dissolve the potassium salt. Cool the solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. A precipitate of the dicarboxylic acid may form. Gently heat the acidified mixture to 80-100 °C. Vigorous evolution of CO₂ should be observed. Continue heating until the gas evolution ceases (typically 1-2 hours).

-

Work-up: Cool the mixture to room temperature. Extract the carboxylic acid product with diethyl ether.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting long-chain carboxylic acid can be further purified by recrystallization or vacuum distillation.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the malonic ester synthesis with a representative long-chain alkyl halide, 1-bromododecane.

| Method | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Traditional | Sodium Ethoxide | Ethanol | None | Reflux (~78) | 8-12 | 60-75 |

| Optimized (PTC) | Potassium Carbonate | DMF | TBAB | 90 | 3-5 | >90 |

Visualizations

Malonic Ester Synthesis Workflow

Caption: Workflow of the malonic ester synthesis for long-chain carboxylic acids.

Phase-Transfer Catalysis Mechanism

Caption: Mechanism of phase-transfer catalysis in malonic ester synthesis.

References

-

Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. [Link]

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]

-

Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]

- Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents.

-

OSTI.GOV. (1986). Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis. [Link]

-

Frontiers. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. [Link]

-

CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

- Google Patents. (n.d.).

-

Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

-

ResearchGate. (2015). I want to do di-alkylation on Active methylene (-CH2-) of diethyl malonate using sodium hydroxide (NaOH) only. [Link]

-

PubMed Central. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. [Link]

-

Chemistry LibreTexts. (2023). Malonic Ester Synthesis. [Link]

-

Chemistry Notes. (2022). Malonic ester synthesis, mechanism and application. [Link]

-

Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 6. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. crdeepjournal.org [crdeepjournal.org]

- 10. phasetransfer.com [phasetransfer.com]

- 11. Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV [osti.gov]

An In-Depth Technical Guide to the Reactivity of the Active Methylene Group in Diethyl Hexadecylmalonate

Abstract

Diethyl hexadecylmalonate is a key organic intermediate characterized by a polar head with two ester functionalities and a long, nonpolar C16 alkyl chain. The core of its synthetic utility lies in the reactivity of the central methylene group, rendered "active" by the adjacent electron-withdrawing ester groups. This guide provides a comprehensive examination of the principles governing the reactivity of this active methylene group. We will explore the structural and electronic factors that determine its acidity, the formation and nature of the resulting enolate, and the subsequent nucleophilic reactions that are foundational to its role in synthesis. Particular attention is given to the influence of the hexadecyl chain on solubility, reaction kinetics, and steric considerations. Detailed, field-tested protocols for key transformations, including C-alkylation and Knoevenagel condensation, are presented, alongside robust strategies for reaction monitoring and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile molecule.

The Active Methylene Group: A Locus of Reactivity

The synthetic versatility of diethyl hexadecylmalonate originates from the unique chemical environment of the C2 proton. Positioned between two carbonyl groups, this methylene bridge exhibits significantly enhanced acidity compared to a standard alkane C-H bond.[1][2]

Acidity and Enolate Formation

The protons on the carbon alpha to both carbonyl groups are unusually acidic, with a pKa value for the parent diethyl malonate of approximately 13.[3][4] This acidity is a direct consequence of two factors:

-

Inductive Effect: The electronegative oxygen atoms of the carbonyl groups withdraw electron density from the central carbon, polarizing the C-H bonds and facilitating proton abstraction.[5]

-

Resonance Stabilization: Upon deprotonation by a suitable base (e.g., sodium ethoxide), the resulting carbanion, or enolate, is highly stabilized. The negative charge is delocalized over the α-carbon and both carbonyl oxygen atoms, distributing the charge and significantly lowering the energy of the conjugate base.[5][6]

The choice of base is critical; it must be strong enough to deprotonate the methylene group quantitatively but not so strong as to induce unwanted side reactions like ester hydrolysis. Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice, as it prevents transesterification, a process where the ester groups might be exchanged.[7]

Caption: Base-mediated deprotonation and resonance stabilization.

Influence of the Hexadecyl Group

The long C16 alkyl (hexadecyl) chain is a defining feature of the molecule, imparting properties that distinguish it from its shorter-chain analog, diethyl malonate.

-

Solubility: The hexadecyl group confers significant lipophilicity, rendering the molecule highly soluble in nonpolar organic solvents (e.g., hexane, toluene, dichloromethane) and poorly soluble in water.[8] This dictates the choice of solvent systems for reactions, often favoring less polar media.

-

Steric Effects: While the reactive center remains the α-carbon, the bulky hexadecyl chain can introduce steric hindrance. This may slightly modulate the rate of reaction with sterically demanding electrophiles compared to unsubstituted diethyl malonate.

-

Physical Properties: The long chain increases the molecule's boiling point and viscosity due to stronger van der Waals forces.[9] This is a practical consideration during workup and purification, particularly for distillation.

Core Synthetic Transformations

The stabilized enolate of diethyl hexadecylmalonate is a potent nucleophile, capable of participating in a variety of crucial carbon-carbon bond-forming reactions.[10]

C-Alkylation: The Malonic Ester Synthesis

The alkylation of the active methylene group is the cornerstone of the malonic ester synthesis, a classic method for preparing substituted carboxylic acids.[5][7] The process involves nucleophilic attack of the enolate on an alkyl halide via an SN2 mechanism.[3][6] A major consideration in this step is the potential for dialkylation, where the mono-alkylated product is deprotonated and reacts a second time.[7][11] This can often be controlled by careful stoichiometry and reaction conditions.

This protocol describes a representative procedure for the methylation of diethyl hexadecylmalonate.

Materials:

-

Diethyl hexadecylmalonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Methyl iodide (MeI)

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (Argon).

-